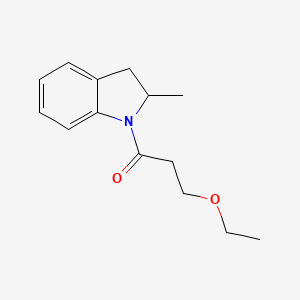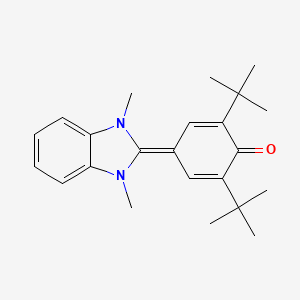
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE
Overview
Description
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of bulky tert-butyl groups and a benzodiazole moiety, which contribute to its stability and reactivity. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE typically involves the condensation of 2,6-di-tert-butylphenol with a suitable benzodiazole derivative. One common method involves heating a solution of 2,6-di-tert-butylphenol and 4-methoxybenzaldehyde in toluene with piperidine as a catalyst . The reaction mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to inhibit lipid peroxidation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in the production of plastics and rubber to enhance their stability and durability
Mechanism of Action
The mechanism of action of 2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and widely used as a food preservative.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Another antioxidant compound with similar structural features.
Uniqueness
2,6-DI-TERT-BUTYL-4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)CYCLOHEXA-2,5-DIEN-1-ONE is unique due to the presence of the benzodiazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research and industry .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dimethylbenzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-22(2,3)16-13-15(14-17(20(16)26)23(4,5)6)21-24(7)18-11-9-10-12-19(18)25(21)8/h9-14H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPPWAKXWMUSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2N(C3=CC=CC=C3N2C)C)C=C(C1=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B4794068.png)
![METHYL 3-{[(4-ACETYLANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B4794071.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)
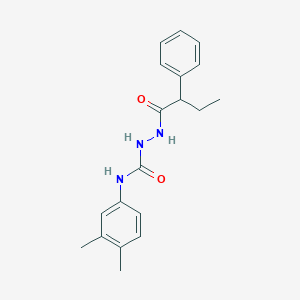
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4794106.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide](/img/structure/B4794107.png)
![(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B4794108.png)
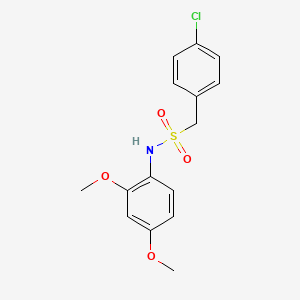
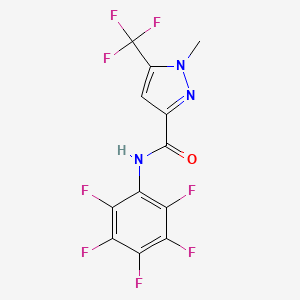
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4794123.png)
